N,N'-Di-acridin-9-yl-benzene-1,4-diamine
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Overview
Description
N,N’-Di-acridin-9-yl-benzene-1,4-diamine: is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds are characterized by their unique physical and chemical properties, which make them valuable in various industrial applications, including their use as dyes, fluorescent materials, and in laser technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-acridin-9-yl-benzene-1,4-diamine typically involves the reaction of 9-chloroacridine with 1,4-phenylenediamine in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulphonic acid (PTSA) . The reaction is carried out under microwave-assisted conditions to achieve high yields .
Industrial Production Methods: Industrial production methods for acridine derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-acridin-9-yl-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the acridine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like PTSA and solvents like DMF.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N,N’-Di-acridin-9-yl-benzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine-based compounds.
Industry: Used as a dye and in the production of fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of N,N’-Di-acridin-9-yl-benzene-1,4-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerase and telomerase . The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the helical structure and inhibition of DNA replication and transcription .
Comparison with Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- Triazoloacridone (C-1305)
- Amsacrine (m-AMSA)
Comparison: N,N’-Di-acridin-9-yl-benzene-1,4-diamine is unique due to its dual acridine moieties, which enhance its DNA intercalation ability and biological activity. Compared to other acridine derivatives, it exhibits a broader spectrum of activity and higher potency in inhibiting DNA-related enzymes .
Properties
Molecular Formula |
C32H22N4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-N,4-N-di(acridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C32H22N4/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)35-27)33-21-17-19-22(20-18-21)34-32-25-11-3-7-15-29(25)36-30-16-8-4-12-26(30)32/h1-20H,(H,33,35)(H,34,36) |
InChI Key |
CHEGZEWTNWNRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC5=C6C=CC=CC6=NC7=CC=CC=C75 |
Origin of Product |
United States |
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